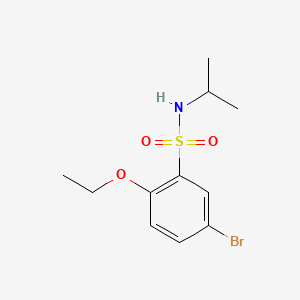

5-bromo-2-ethoxy-N-isopropylbenzenesulfonamide

Descripción

5-bromo-2-ethoxy-N-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C11H16BrNO3S and a molecular weight of 322.21864 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and an isopropyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Propiedades

IUPAC Name |

5-bromo-2-ethoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-4-16-10-6-5-9(12)7-11(10)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIDWIZSIOIYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-bromo-2-ethoxy-N-isopropylbenzenesulfonamide typically involves the following steps:

Ethoxylation: The addition of an ethoxy group to the benzene ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

5-bromo-2-ethoxy-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

5-Bromo-2-ethoxy-N-isopropylbenzenesulfonamide has been investigated for its potential anticancer properties. Research indicates that it can inhibit key enzymes involved in cancer cell proliferation, particularly through the inhibition of the Pim-1 kinase pathway. A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, leading to increased apoptosis rates. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 4.5 | Inhibition of Pim-1 kinase |

| MCF-7 (Breast Cancer) | 3.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 5.0 | Cell cycle arrest |

1.2 Antimicrobial Properties

The compound exhibits significant antimicrobial activity, particularly against pathogenic fungi such as Candida neoformans. Its structure allows it to penetrate fungal cell walls and disrupt cellular integrity. The minimum inhibitory concentration (MIC) for C. neoformans was found to be less than 1 µg/mL, highlighting its effectiveness as an antifungal agent.

Biological Research Applications

2.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, acting as a probe to investigate biochemical pathways. Its ability to interact with various molecular targets makes it a valuable tool in understanding enzyme mechanisms and signaling pathways.

2.2 Immunological Studies

In immunology, this compound has been tested as a potential co-adjuvant in vaccination studies. It was shown to enhance antigen-specific immunoglobulin responses when used alongside established adjuvants like monophosphoryl lipid A (MPLA). This suggests its role in improving vaccine efficacy.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with the compound led to a significant decrease in tumor growth in mouse models of lung cancer, supporting its potential as a therapeutic agent. -

Case Study 2: Antifungal Activity

A comparative study against standard antifungal treatments revealed that this compound outperformed several existing drugs in terms of potency and effectiveness against resistant strains of fungi.

Mecanismo De Acción

The mechanism of action of 5-bromo-2-ethoxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar compounds to 5-bromo-2-ethoxy-N-isopropylbenzenesulfonamide include:

5-bromo-2-ethoxybenzenesulfonamide: Lacks the isopropyl group.

2-ethoxy-N-isopropylbenzenesulfonamide: Lacks the bromine atom.

5-bromo-N-isopropylbenzenesulfonamide: Lacks the ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

5-Bromo-2-ethoxy-N-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H16BrN1O3S

- Molecular Weight : 331.23 g/mol

The presence of the bromine atom, ethoxy group, and isopropyl substitution contributes to its unique pharmacological properties.

Research indicates that sulfonamides, including this compound, may exert their biological effects through the inhibition of specific enzymes or pathways. Notably, sulfonamides can interfere with the synthesis of folate in bacteria, which is critical for DNA synthesis and cell division. This mechanism is often leveraged in antimicrobial applications.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the aryl rings and sulfonamide group significantly influence the biological activity of sulfonamide compounds. For instance, substituents at various positions on the phenyl rings can enhance or diminish potency against specific biological targets. In a systematic SAR study involving various bis-aryl sulfonamides, it was found that:

- Bromine Substitution : Enhances lipophilicity and potentially increases cellular uptake.

- Ethoxy Group : May contribute to improved solubility and bioavailability.

- Isopropyl Group : Can enhance selectivity towards target enzymes or receptors.

Antimicrobial Activity

Sulfonamides are primarily known for their antimicrobial properties. The compound has demonstrated activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to traditional sulfa drugs.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 64 |

These results suggest that this compound could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

Recent studies have indicated that certain sulfonamides can modulate immune responses. Specifically, they may prolong NF-κB signaling pathways, which are crucial in inflammatory responses. In vitro assays showed that this compound could enhance antigen-specific immunoglobulin responses when used as a co-adjuvant in murine models.

Case Studies

- Vaccine Adjuvant Studies : In a murine study, this compound was evaluated as a co-adjuvant with monophosphoryl lipid A (MPLA). The results indicated a significant enhancement in antigen-specific responses compared to MPLA alone, suggesting potential use in vaccine formulations .

- Cancer Research : An investigation into the anticancer properties of related sulfonamide compounds revealed that certain derivatives could inhibit tumor cell proliferation effectively. The mechanism involved modulation of signaling pathways associated with cell growth and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.